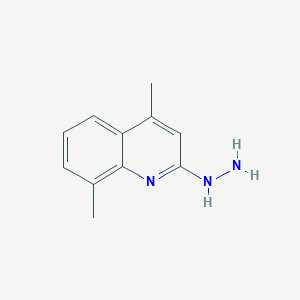
2-肼基-4,8-二甲基喹啉
描述
2-Hydrazinyl-4,8-dimethylquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of quinoline and contains a hydrazine functional group, which makes it a versatile compound for various chemical reactions.
科学研究应用
2-Hydrazinyl-4,8-dimethylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,8-dimethylquinoline typically involves the functionalization of quinoline derivatives. Common synthetic routes include:
Gould-Jacobs Reaction: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of acidic or basic catalysts.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often using an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of 2-Hydrazinyl-4,8-dimethylquinoline may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to minimize environmental impact .
化学反应分析
Types of Reactions
2-Hydrazinyl-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
作用机制
The mechanism of action of 2-Hydrazinyl-4,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
2-Hydrazinoquinoline: Lacks the methyl groups at positions 4 and 8.
4,8-Dimethylquinoline: Lacks the hydrazine group.
2-Amino-4,8-dimethylquinoline: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Hydrazinyl-4,8-dimethylquinoline is unique due to the presence of both the hydrazine group and the methyl groups at positions 4 and 8. This combination enhances its reactivity and potential for diverse chemical transformations .
属性
IUPAC Name |
(4,8-dimethylquinolin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9-8(2)6-10(14-12)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGTZROMJOZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395011 | |
| Record name | 2-hydrazinyl-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57369-93-4 | |
| Record name | 2-hydrazinyl-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














